molecular formula C26H24ClN3O3S2 B11983352 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11983352
M. Wt: 526.1 g/mol
InChI Key: CUWLINRRGWSDNX-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hexahydrobenzothieno pyrimidine core, and an ethoxyphenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydrobenzothieno pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the ethoxyphenyl acetamide moiety: This is typically done through an amide coupling reaction using an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate their activity and lead to downstream effects.

    Interfering with cellular signaling pathways: This can alter cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-propoxyphenyl)acetamide

Uniqueness

The unique combination of the chlorophenyl group, hexahydrobenzothieno pyrimidine core, and ethoxyphenyl acetamide moiety in 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.

Properties

Molecular Formula

C26H24ClN3O3S2

Molecular Weight

526.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O3S2/c1-2-33-20-9-5-4-8-19(20)28-22(31)15-34-26-29-24-23(18-7-3-6-10-21(18)35-24)25(32)30(26)17-13-11-16(27)12-14-17/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,28,31)

InChI Key

CUWLINRRGWSDNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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